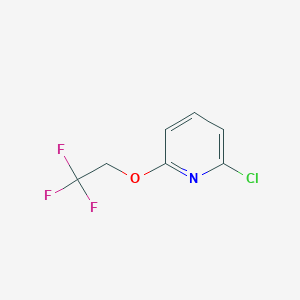

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-2-1-3-6(12-5)13-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMSUQXNPIXZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is a pivotal heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a trifluoroethoxy group offers profound benefits, including enhanced metabolic stability, increased lipophilicity, and improved binding interactions, making it a sought-after intermediate in the design of novel therapeutics.[1][2] The remaining chloro-substituent provides a reactive handle for subsequent diversification, typically through cross-coupling reactions. This guide offers a comprehensive exploration of the predominant synthetic pathway to this compound, delves into the rationale behind the experimental design, and outlines a complete workflow for its structural characterization and validation.

Strategic Importance in Drug Discovery

The pyridine scaffold is a privileged structure in pharmaceutical science, forming the core of numerous approved drugs.[3][4] The functionalization of this ring system is key to modulating its pharmacological profile. The introduction of a 2,2,2-trifluoroethoxy group is particularly advantageous for several reasons:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.

-

Binding Interactions: The trifluoromethyl group can participate in unique, non-covalent interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.

The 6-chloro position serves as a versatile synthetic handle, allowing for the introduction of additional complexity through well-established transformations like Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. This dual-functionality makes 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine a high-value intermediate for constructing libraries of complex molecules for drug screening.

Synthesis: A Mechanistic Approach

The most direct and widely adopted method for synthesizing 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is through a nucleophilic aromatic substitution (SⁿAr) reaction.

The SⁿAr Pathway: Rationale and Optimization

The reaction proceeds by the displacement of one chlorine atom from 2,6-dichloropyridine by the 2,2,2-trifluoroethoxide anion.

Causality Behind Experimental Choices:

-

Substrate: 2,6-Dichloropyridine is the ideal starting material.[5] The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ortho (C2, C6) positions towards nucleophilic attack. The presence of two chlorine atoms further enhances this activation.

-

Nucleophile Generation: 2,2,2-Trifluoroethanol is not nucleophilic enough to displace the chloride directly.[6] Therefore, it must first be deprotonated by a strong, non-nucleophilic base to form the potent trifluoroethoxide nucleophile. Sodium hydride (NaH) is the base of choice for this transformation. Its insolubility in organic solvents necessitates a heterogeneous reaction, but its strength ensures complete and irreversible deprotonation of the alcohol.

-

Solvent System: Anhydrous polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), are essential. These solvents effectively solvate the sodium cation (Na⁺) without interfering with the reactivity of the alkoxide nucleophile. Crucially, the reaction must be conducted under strictly anhydrous conditions, as sodium hydride reacts violently with water.

-

Thermal Conditions: The reaction typically requires heating to proceed at a reasonable rate. The monosubstitution is generally selective over disubstitution, as the introduction of the electron-donating trifluoroethoxy group deactivates the pyridine ring towards a second nucleophilic attack.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine via SⁿAr.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. The entire apparatus is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Preparation: Anhydrous DMF is added to the flask via syringe. Sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise with stirring.

-

Nucleophile Formation: 2,2,2-Trifluoroethanol (1.0 equivalent) is added dropwise to the stirred suspension of NaH in DMF at 0 °C. The mixture is stirred for 30 minutes at this temperature to allow for complete formation of the sodium trifluoroethoxide.

-

SⁿAr Reaction: A solution of 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction mixture is heated to 70 °C and stirred for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and diluted with water and ethyl acetate.

-

Extraction and Washing: The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water, then with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine as a pure product.

Structural Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Spectroscopic Analysis

| Parameter | Data |

| Molecular Formula | C₇H₅ClF₃NO |

| Molecular Weight | 211.57 g/mol [7] |

| ¹H NMR | Signals expected for 3 aromatic protons and 2 methylene protons. The CH₂ signal will appear as a quartet due to coupling with the 3 fluorine atoms. |

| ¹³C NMR | 7 distinct carbon signals are expected. The CF₃ and CH₂ carbons will show coupling to fluorine. |

| ¹⁹F NMR | A single signal, a triplet, is expected for the CF₃ group due to coupling with the 2 adjacent methylene protons. |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 211. Isotopic peak (M+2)⁺ at m/z 213 due to ³⁷Cl, with an intensity ratio of ~3:1 to the M⁺ peak. |

| IR Spectroscopy | Characteristic peaks for C-O-C stretch, Ar-Cl stretch, and strong C-F stretching bands. |

Visualization of the Characterization Workflow

Caption: A typical workflow for the structural validation of the target compound.

Conclusion

The synthesis of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine via nucleophilic aromatic substitution is a robust and efficient method, providing access to a highly valuable and versatile building block for drug discovery. The causality-driven approach to the selection of reagents and conditions ensures a high yield of the desired mono-substituted product. Comprehensive characterization using a suite of spectroscopic techniques provides unambiguous confirmation of its structure and purity. For researchers in medicinal chemistry, a thorough understanding of this synthesis and the compound's reactive potential is fundamental to leveraging its strategic advantages in the development of next-generation therapeutics.

References

-

2,6-Dichloropyridine. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central. Retrieved January 9, 2024, from [Link]

-

Repurposing approved drugs on the pathway to novel therapies. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]

-

Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. (2010). PubMed. Retrieved January 9, 2024, from [Link]

-

Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021). PubMed. Retrieved January 9, 2024, from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing approved drugs on the pathway to novel therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 6. 2,2,2-トリフルオロエタノール analytical standard, suitable for NMR (spectroscopy) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 77145-58-5 | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine - AiFChem [aifchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine

Introduction

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its structure is characterized by a pyridine core, a synthetically versatile chlorine atom at the 2-position, and a trifluoroethoxy group at the 6-position. This unique combination of functional groups imparts specific electronic properties and reactivity, making it a valuable building block for the synthesis of complex molecular targets. The pyridine scaffold is a prevalent motif in numerous approved drugs, while the trifluoroethoxy moiety is often incorporated to enhance metabolic stability, binding affinity, and lipophilicity. The chlorine atom serves as a key handle for nucleophilic substitution and cross-coupling reactions, enabling facile diversification of the molecular structure.

This guide provides a comprehensive overview of the core physicochemical properties of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine. The information herein is intended to equip researchers, medicinal chemists, and process development scientists with the foundational data necessary for its effective use in experimental design, synthesis, and analysis. We will delve into its chemical identity, physical characteristics, spectroscopic signature, analytical methodologies, and chemical reactivity, offering both established data and field-proven insights into its behavior.

Molecular and Chemical Identity

A precise understanding of the compound's identity is the bedrock of all scientific investigation. The fundamental identifiers for 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine are summarized below.

Table 1: Chemical Identity of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine | |

| Synonyms | 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine, 2-Chloro-6-(2,2,2-trifluorethoxy)pyridine | |

| CAS Number | 77145-58-5 | |

| Molecular Formula | C₇H₅ClF₃NO | |

| Molecular Weight | 211.57 g/mol | |

| InChI | InChI=1S/C7H5ClF3NO/c8-5-2-1-3-6(12-5)13-4-7(9,10,11)/h1-3H,4H2 | |

| InChI Key | NAMSUQXNPIXZQF-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(N=C1)Cl)OCC(F)(F)F |

Chemical Structure

The molecular architecture dictates the compound's properties and reactivity. The structure, featuring a 2,6-substituted pyridine ring, is depicted below.

Physicochemical Properties

The physical state, solubility, and other bulk properties are critical for handling, formulation, and reaction setup. While specific experimental data for some properties of the title compound are not widely published, we can infer characteristics from closely related analogs like 2-chloropyridine.

Table 2: Summary of Physicochemical Properties

| Property | Value / Observation | Comments & Causality |

| Appearance | Expected to be a liquid or low-melting solid. | The parent compound, 2-chloropyridine, is a colorless to pale yellow liquid. The addition of the trifluoroethoxy group increases molecular weight and may raise the melting/boiling point. |

| Boiling Point | Data not available. | For reference, the boiling point of 2-chloropyridine is 166-170 °C. The significantly higher molecular weight of the title compound suggests a substantially higher boiling point. |

| Melting Point | Data not available. | For reference, the melting point of 2-chloropyridine is -46 °C. A related intermediate, 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, is a solid with a melting point of 208-214 °C. |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate, THF). | The parent 2-chloropyridine is miscible with most organic solvents. The trifluoroethoxy group enhances lipophilicity, reinforcing solubility in organic media. Limited aqueous solubility is expected. |

| Thermal Stability | Stable under standard laboratory conditions. | Pyridine derivatives are generally stable. Avoid strong oxidizing agents and high temperatures to prevent decomposition. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following sections detail the expected spectral features based on the molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide key information. The three aromatic protons on the pyridine ring will appear in the downfield region (typically δ 6.5-8.0 ppm), with distinct splitting patterns (doublet, triplet, doublet) arising from their coupling. The methylene protons (-O-CH₂-) of the ethoxy group are adjacent to a trifluoromethyl group, which will cause them to appear as a quartet (due to ³JH-F coupling) in the δ 4.5-5.0 ppm range.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The five carbons of the pyridine ring will resonate in the aromatic region (δ 110-165 ppm). The carbon bearing the chlorine (C2) and the carbon bearing the ether linkage (C6) will be the most downfield of the ring carbons. The methylene carbon (-O-CH₂-) will appear around δ 60-70 ppm, likely showing coupling to the fluorine atoms. The trifluoromethyl carbon (-CF₃) will appear as a quartet around δ 120-125 ppm due to one-bond C-F coupling (¹JC-F).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Expected m/z: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 211, with a characteristic isotopic pattern [M+2]⁺ at m/z 213 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation pathways would involve the loss of the trifluoroethoxy group or cleavage of the C-Cl bond.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

-

Key Absorptions:

-

C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-O stretch (ether): Strong absorption around 1250-1050 cm⁻¹.

-

Aromatic C=C and C=N stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl stretch: Absorption in the 800-600 cm⁻¹ region.

-

Analytical Methodologies

Robust analytical methods are crucial for assessing purity, monitoring reaction progress, and performing quality control. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically employed for the analysis of pyridine derivatives.

Detailed HPLC Protocol

This protocol is a validated starting point for method development. The causality behind these choices lies in balancing retention, peak shape, and compatibility with standard laboratory equipment.

Objective: To determine the purity of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine by reversed-phase HPLC with UV detection.

Instrumentation & Materials:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium acetate (optional buffer)

-

Sample of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine

Methodology:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of Acetonitrile and Water. A typical starting ratio is 60:40 (v/v).

-

Rationale: This ratio provides a good balance of polarity for eluting a moderately nonpolar compound like the analyte from a C18 column. The mobile phase should be filtered and degassed to prevent pump and column issues.

-

For improved peak shape, a buffer such as 10 mM ammonium acetate can be added to the aqueous portion.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase or a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Rationale: Dissolving the sample in a solvent similar in strength to the mobile phase prevents peak distortion upon injection.

-

Further dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (60:40)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Rationale: Maintaining a constant column temperature ensures reproducible retention times.

-

Detection Wavelength: 254 nm or 270 nm

-

Rationale: Pyridine derivatives typically exhibit strong UV absorbance at these wavelengths. A UV scan of the analyte should be performed to determine the absorbance maximum (λₘₐₓ) for optimal sensitivity.

-

Injection Volume: 5 µL

-

Run Time: 10-15 minutes

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area (% Area).

-

This method should be validated for specificity, linearity, accuracy, and precision as per standard guidelines.

-

Chemical Reactivity and Stability

The synthetic utility of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is defined by its reactivity.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position is activated towards nucleophilic displacement. The electron-withdrawing nature of the ring nitrogen atom stabilizes the negatively charged Meisenheimer intermediate, facilitating the reaction. This makes the compound an excellent precursor for introducing a wide variety of nucleophiles (e.g., amines, alkoxides, thiols) at the C2 position. The order of reactivity for halopyridines in SₙAr reactions is generally 4-halo > 2-halo >> 3-halo.

-

Stability and Storage: The compound is stable under normal storage conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The trifluoroethoxy group is chemically robust and generally does not participate in reactions under common synthetic conditions.

Conclusion

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is a specialized chemical intermediate with a well-defined set of physicochemical properties that make it highly valuable in modern synthetic chemistry. Its defined molecular structure gives rise to a predictable spectroscopic signature, allowing for straightforward characterization by NMR, MS, and IR. Standard reversed-phase HPLC methods can be readily developed for its analysis and purity assessment. From a synthetic standpoint, its key feature is the activated chlorine atom at the 2-position, which serves as a reliable site for nucleophilic substitution, enabling the construction of diverse and complex molecular libraries for drug discovery and agrochemical development. This guide provides the essential technical data and methodological insights required for scientists to confidently and effectively utilize this versatile building block in their research endeavors.

References

- Filo. (2025, May 4). *Why 2-chloropyridine and

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of predicted spectral data, rooted in foundational NMR principles and comparative analysis with analogous structures. It further outlines a robust experimental protocol for the acquisition of high-quality NMR data for this and similar small molecules. By explaining the causality behind spectral features and providing self-validating experimental designs, this guide serves as an authoritative resource for the structural elucidation and characterization of this fluorinated pyridine derivative.

Introduction: The Significance of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is a halogenated and fluorinated pyridine derivative of interest in medicinal chemistry and materials science. The unique electronic properties conferred by the chloro and trifluoroethoxy substituents make it a valuable building block in the synthesis of novel compounds. The chlorine atom provides a reactive site for cross-coupling reactions, while the trifluoroethoxy group can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule.

Given its potential applications, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra, offering a baseline for researchers working with this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is anticipated to display distinct signals corresponding to the aromatic protons of the pyridine ring and the methylene protons of the trifluoroethoxy group. The electron-withdrawing nature of the chlorine atom, the oxygen, and the trifluoroethyl group significantly influences the chemical shifts of the neighboring protons.

Structural and Symmetry Considerations

The molecule possesses a plane of symmetry that renders certain protons and carbons chemically equivalent. For the purpose of this analysis, the atoms are numbered as follows:

Figure 1: Structure and atom numbering of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine.

Based on this structure, we anticipate three unique signals in the aromatic region and one signal for the methylene protons.

Predicted ¹H NMR Data

The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1. These predictions are based on established substituent effects on the pyridine ring and known values for trifluoroethoxy groups.[1][2]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 7.60 - 7.80 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 | Located between two electron-withdrawing groups, this proton is expected to be the most deshielded of the ring protons. It is coupled to both H-3 and H-5. |

| H-3 | 6.80 - 7.00 | Doublet (d) | J(H3-H4) ≈ 8.0 | Ortho to the electron-donating oxygen of the ether, but meta to the chlorine. Experiences some shielding relative to H-4. Coupled to H-4. |

| H-5 | 6.70 - 6.90 | Doublet (d) | J(H5-H4) ≈ 8.0 | Ortho to the chlorine atom and meta to the trifluoroethoxy group. Its chemical shift will be similar to H-3. Coupled to H-4. |

| H-7 (-OCH₂) | 4.60 - 4.80 | Quartet (q) | ³J(H-F) ≈ 8.5 | These methylene protons are adjacent to an oxygen and a trifluoromethyl group, leading to significant deshielding. They are coupled to the three fluorine atoms on C-8. |

Table 1: Predicted ¹H NMR Data for 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine (in CDCl₃)

Figure 2: Predicted ¹H-¹H and ¹H-¹⁹F coupling relationships.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. For 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine, seven distinct carbon signals are expected. The chemical shifts are heavily influenced by the electronegativity of the attached substituents (Cl, O, F).[3]

Predicted ¹³C NMR Data

The predicted chemical shifts are detailed in Table 2. The assignments are based on the known effects of chloro, alkoxy, and trifluoromethyl groups on aromatic and aliphatic carbons.[4][5]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Rationale |

| C-2 | 162 - 165 | Singlet | Attached to both the ring nitrogen and the electronegative oxygen of the ether group, resulting in a significant downfield shift. |

| C-6 | 148 - 152 | Singlet | Attached to both the ring nitrogen and the chlorine atom, also causing a strong deshielding effect. |

| C-4 | 140 - 143 | Singlet | This carbon is para to both substituents and is expected to have the most downfield shift among the C-H carbons of the ring. |

| C-8 (-CF₃) | 121 - 124 | Quartet (q), ¹J(C-F) ≈ 277 Hz | The carbon of the trifluoromethyl group exhibits a characteristic quartet due to one-bond coupling with the three fluorine atoms. |

| C-3 | 112 - 115 | Singlet | Ortho to the trifluoroethoxy group, this carbon is expected to be shielded relative to an unsubstituted pyridine. |

| C-5 | 110 - 113 | Singlet | Ortho to the chlorine atom, its chemical shift will be similar to C-3. |

| C-7 (-OCH₂) | 65 - 68 | Quartet (q), ²J(C-F) ≈ 35 Hz | The methylene carbon is shifted downfield by the adjacent oxygen. It will also exhibit a quartet due to two-bond coupling with the fluorine atoms. |

Table 2: Predicted ¹³C NMR Data for 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine (in CDCl₃)

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This protocol is designed as a self-validating system, incorporating standard practices for sample preparation and instrument setup.[6][7]

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine for ¹H NMR, and 50-75 mg for ¹³C NMR.[6]

-

Solvent Selection: Use a high-purity deuterated solvent, typically 0.6-0.7 mL of chloroform-d (CDCl₃), as it is a common solvent for many organic compounds and generally provides good signal resolution.[7] The choice of solvent can affect chemical shifts, so consistency is key.[8][9]

-

Dissolution: Dissolve the sample in the deuterated solvent in a small vial. Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[10]

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Setup and Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer.

Figure 3: General workflow for NMR data acquisition.

-

Instrument Insertion: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning: Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum using the parameters outlined in Figure 3. The longer relaxation delay for ¹H ensures accurate integration. The larger number of scans for ¹³C is necessary due to the low natural abundance of the ¹³C isotope.[11]

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H), followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Conclusion: A Framework for Structural Verification

This guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine. The predicted chemical shifts, multiplicities, and coupling constants serve as a reliable reference for researchers to confirm the identity and purity of their synthesized material. The detailed experimental protocol ensures that high-quality data can be obtained consistently. For unambiguous assignment, especially in cases of closely resonating signals, advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended to correlate proton and carbon signals definitively.

References

-

Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

Rounaghi, G. H., & Chahkandi, M. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society, 49(3), 239-243. [Link]

-

Demarco, P. V., Farkas, E., Doddrell, D., Mylari, B. L., & Wenkert, E. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 90(20), 5480-5486. [Link]

-

Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR. Scribd. [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. InTech. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

Adam, M., He, Y., & Al-Bayati, Z. (2011). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 59(5), 824-828. [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Avcı, D., & Atalay, Y. (2015). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. ResearchGate. [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

SpectraBase. (n.d.). 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Chloropyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(8), 527-532. [Link]

-

Paton, R. S. (n.d.). CASCADE. Colorado State University. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

Kochev, N. T., Jeliazkova, N. N., & Yordanova, D. A. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 241-248. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

Ldpf. (2012). 13C NMR spectra prediction. myExperiment. [Link]

- Brzezinski, A., & Szafran, M. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(11), 515-519.

-

LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? [Forum post]. [Link]

-

Alkorta, I., Elguero, J., & Denisov, G. S. (2000). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). Magnetic Resonance in Chemistry, 38(10), 859-864. [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

Besada, P., Costas, T., Vila, N., Chessa, C., & Terán, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

-

Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 85(15), 9639-9647. [Link]

Sources

- 1. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]

- 9. researchgate.net [researchgate.net]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine

Introduction

In the landscape of pharmaceutical development and agrochemical research, the precise structural elucidation and quantification of novel chemical entities are paramount. 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is a halogenated pyridine derivative of significant interest, serving as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The presence of chlorine, fluorine, and a pyridine ring imparts unique chemical properties and potential biological activity to molecules containing this scaffold.[3][4][5] Consequently, the ability to perform robust and accurate analysis of this compound is critical for process optimization, quality control, and metabolic studies.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine. From fundamental principles to advanced applications, this document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and validate analytical methods for this and structurally related compounds. We will delve into the nuances of ionization techniques, explore the predictable yet complex fragmentation patterns, and present detailed experimental protocols that embody scientific integrity and logical design.

Chemical Profile of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine

A thorough understanding of the analyte's chemical properties is the foundation of any successful analytical method.

| Property | Value | Source |

| Molecular Formula | C7H5ClF3NO | [6] |

| Molecular Weight | 211.57 g/mol | [6] |

| IUPAC Name | 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine | [6] |

| CAS Number | 77145-58-5 | [6] |

The structure of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine, characterized by a pyridine ring substituted with a chloro group and a trifluoroethoxy group, dictates its behavior in a mass spectrometer. The electronegative halogen atoms and the nitrogen-containing aromatic ring are key features that influence ionization efficiency and fragmentation pathways.

Part 1: Core Principles of Mass Spectrometry for Halogenated Pyridines

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] The process involves the ionization of the analyte, separation of the resulting ions based on their m/z, and their subsequent detection.[7] For a molecule like 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine, the choice of ionization method is critical.

Ionization Techniques: A Comparative Analysis

Electron Ionization (EI): EI is a hard ionization technique that bombards the analyte with high-energy electrons, typically 70 eV. This process induces significant fragmentation, providing a detailed "fingerprint" of the molecule that is highly reproducible and ideal for structural elucidation and library matching.[8] Given the thermal stability and volatility of many pyridine derivatives, EI is a suitable technique.[9]

Chemical Ionization (CI): In contrast, CI is a soft ionization technique that uses a reagent gas (e.g., methane or ammonia) to ionize the analyte through proton transfer or adduct formation.[10] This results in less fragmentation and a more prominent molecular ion peak, which is advantageous for confirming the molecular weight of the compound.[11]

Electrospray Ionization (ESI): ESI is a soft ionization technique particularly well-suited for polar molecules and is commonly coupled with liquid chromatography (LC-MS).[12] It generates ions directly from a solution, making it ideal for analyzing samples that are not readily volatilized.

For 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine, both EI and CI have their merits. EI will provide a rich fragmentation pattern for structural confirmation, while CI can be used to definitively determine the molecular weight. ESI would be the method of choice for LC-MS based analyses, which are common in drug development workflows.

Part 2: Fragmentation Pathways and Spectral Interpretation

The fragmentation of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine in the mass spectrometer follows predictable chemical principles.[13] Understanding these pathways is essential for interpreting the resulting mass spectrum.

Key Fragmentation Mechanisms

Under electron ionization, the molecular ion (M+) of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine will be observed at an m/z corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be present at two mass units higher than the molecular ion peak, with an intensity of about one-third of the M+ peak.[14][15]

Common fragmentation pathways for halogenated and ether-containing compounds include:

-

Alpha-Cleavage: The bond adjacent to the ether oxygen can break, leading to the loss of the trifluoroethoxy group or parts of it.

-

Loss of Halogens: The chlorine atom can be lost as a radical.

-

Pyridine Ring Fragmentation: The stable aromatic ring can also fragment, although this typically requires higher energy.

Predicted Mass Spectrum and Fragment Identification

Based on these principles, the following table outlines the expected major fragments for 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine in an EI-MS experiment.

| m/z | Proposed Fragment | Plausible Origin |

| 211/213 | [C7H5ClF3NO]+• | Molecular Ion (M+/M+2) |

| 176 | [C6H4F3NO]+ | Loss of Cl• |

| 148 | [C5H4ClN]+• | Loss of •OCH2CF3 |

| 113 | [C5H4N]+ | Loss of Cl• and •OCH2CF3 |

| 83 | [CF3]+ | Trifluoromethyl cation |

It is important to note that rearrangement reactions, such as the McLafferty rearrangement, can also occur, leading to additional fragment ions.[16]

Part 3: Experimental Design and Protocols

A robust analytical method requires a well-designed experimental workflow. This section provides a step-by-step guide for the analysis of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Experimental Workflow: GC-MS Analysis

Sources

- 1. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 2. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Buy 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | 256473-04-8 [smolecule.com]

- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 5. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. 77145-58-5 | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine - AiFChem [aifchem.com]

- 7. catalogimages.wiley.com [catalogimages.wiley.com]

- 8. rroij.com [rroij.com]

- 9. web.uvic.ca [web.uvic.ca]

- 10. benchchem.com [benchchem.com]

- 11. Mass spectral analysis of chloropicrin under negative ion chemical ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iris.unife.it [iris.unife.it]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Biological activity of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing biological activity and pharmacokinetic properties.[1] Fluorine-containing pyridine derivatives, in particular, have emerged as pivotal structures, valued for their ability to improve potency, metabolic stability, and selectivity.[1][2] The trifluoromethyl group is a common feature in many successful pesticides and pharmaceuticals.[2] This guide focuses on a specific, highly versatile scaffold: derivatives of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine. The trifluoroethoxy group (–OCH₂CF₃) imparts unique electronic properties and metabolic resistance, while the 6-chloro position serves as a reactive handle for extensive chemical derivatization. This combination makes the scaffold a fertile ground for discovering novel bioactive molecules.

This document provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these derivatives. We will delve into their applications as herbicides, insecticides, and potential therapeutic agents, supported by detailed experimental protocols and mechanistic insights.

Synthetic Pathways: Accessing the Core Scaffold and its Derivatives

The synthetic accessibility of the 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine core is fundamental to its exploration. The primary route involves the nucleophilic aromatic substitution of a di-halogenated pyridine.

Core Synthesis Strategy

The most common approach begins with 2,6-dichloropyridine. The reaction with 2,2,2-trifluoroethanol, typically in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an aprotic solvent such as tetrahydrofuran (THF), selectively displaces one chlorine atom. The choice of base and reaction conditions is critical to favor monosubstitution and prevent the formation of the disubstituted byproduct.

Protocol 1: General Synthesis of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

-

Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil) to the THF.

-

Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add 2,2,2-trifluoroethanol dropwise. Allow the mixture to stir at this temperature for 30 minutes to form the sodium trifluoroethoxide.

-

Pyridine Addition: Add a solution of 2,6-dichloropyridine in anhydrous THF to the reaction mixture dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine.

Derivatization Workflow

The 6-chloro position is the primary site for introducing diversity. Nucleophilic substitution with various amines, thiols, or alcohols allows for the creation of extensive libraries of derivatives for biological screening.

Caption: General workflow from core synthesis to bioactive derivatives.

Agrochemical Applications: Herbicidal and Insecticidal Activity

Derivatives of this scaffold have shown significant promise in crop protection, exhibiting potent herbicidal, insecticidal, and bactericidal activities.[2][3]

Herbicidal Activity

Phenylpyridine compounds are known to exhibit herbicidal activity, often by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[4] The introduction of an α-trifluoroanisole moiety into 2-phenylpyridines has been shown to produce broad-spectrum herbicides.[4] While direct data on 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine derivatives is specific, the broader class of trifluoromethylpyridines, such as Fluazifop-butyl, function as acetyl-CoA carboxylase (ACCase) inhibitors.[2] Another example, Flazasulfuron, is an acetolactate synthase (ALS)-inhibiting herbicide.[2]

Table 1: Representative Herbicidal Activity of Phenylpyridine Derivatives

| Compound ID | Structure (Modification at 6-position) | Target Weeds | Activity (% Inhibition @ 37.5 g a.i./hm²) | Reference |

|---|---|---|---|---|

| 7a | 2-methyl-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl | A. theophrasti, A. retroflexus | 100% | [4] |

| 7j | 2-chloro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl | A. theophrasti, A. retroflexus | 100% | [4] |

| 7k | 2-fluoro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl | A. theophrasti, A. retroflexus | 100% | [4] |

| Fomesafen | (Commercial Standard) | A. theophrasti, A. retroflexus | <90% |[4] |

Insecticidal and Bactericidal Activity

Numerous studies have demonstrated the potent insecticidal and antibacterial properties of trifluoromethylpyridine amides.[3][5] The core scaffold is often linked via an ether or thioether bridge to an amide functionality, where modifications to the N-aryl group significantly tune the biological activity.

Insecticidal Activity: Certain derivatives have shown moderate to high insecticidal activity against pests like the diamondback moth (Plutella xylostella).[3] For instance, thioether-containing compounds have demonstrated significant efficacy, although this activity can be diminished upon oxidation to the corresponding sulfone.

Bactericidal Activity: These compounds have been successfully deployed against significant plant pathogens. Derivatives have shown excellent activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice, and Ralstonia solanacearum, which causes bacterial wilt in many crops.[3][5]

Table 2: Antibacterial and Insecticidal Activity of Trifluoromethylpyridine Amide Derivatives

| Compound ID | Key Structural Feature | Target Organism | Activity (EC₅₀ or % Mortality) | Reference |

|---|---|---|---|---|

| F10 | Sulfone-containing amide | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ = 83 mg L⁻¹ | [3] |

| 6h | N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide | Xanthomonas axonopodis pv. citri (Xac) | EC₅₀ = 51.2 mg L⁻¹ | [5] |

| 6e | N-(2-Chloro-4-fluorophenyl)acetamide | Ralstonia solanacearum | EC₅₀ = 74.9 mg L⁻¹ | [5] |

| E3 | Thioether with 4-bromo-2-fluorobenzyl | Plutella xylostella | 75% mortality | [3] |

| Bismerthiazol | (Commercial Bactericide) | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ = 112 mg L⁻¹ |[3] |

Pharmaceutical Potential: Anticancer and Kinase Inhibition

The pyridine heterocycle is the second most common nitrogen-containing ring found in FDA-approved drugs, highlighting its importance in pharmaceutical design.[6] Fluorinated pyridine derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antidiabetic, and anti-Alzheimer's activities.[1]

EGFR Inhibition in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in anticancer therapy. Some trifluoroethoxy-functionalized heterocyclic scaffolds have been designed and synthesized as EGFR inhibitors.[7] These compounds exert their antiproliferative effects by binding to the ATP binding site of the EGFR kinase domain, thereby inhibiting downstream signaling pathways like the ERK pathway, which is crucial for cell growth and proliferation.[7]

Caption: Inhibition of the EGFR signaling pathway by a bioactive derivative.

One study on related pteridine derivatives showed that compound 7m , featuring a 2,2,2-trifluoroethoxy group, exhibited an IC₅₀ value of 27.40 μM against the A549 lung cancer cell line and effectively down-regulated the phosphorylation of both EGFR and ERK.[7] This provides a strong rationale for exploring 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine derivatives for similar activity.

Table 3: Antiproliferative Activity of Representative Pyridine Derivatives

| Compound ID | Key Structural Feature | Cell Line | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| 6c | 3,5-disubstituted-2-thiohydantoin | PC-3 (Prostate) | 1.980 | [8] |

| 6c | 3,5-disubstituted-2-thiohydantoin | MCF-7 (Breast) | 1.619 | [8] |

| 5c | 3,5-disubstituted-2-thiohydantoin | PC-3 (Prostate) | 2.385 | [8] |

| 5c | 3,5-disubstituted-2-thiohydantoin | MCF-7 (Breast) | 2.084 | [8] |

| 7m | 6-trifluoroethoxy pteridine | A549 (Lung) | 27.40 |[7] |

Structure-Activity Relationships (SAR): Guiding Molecular Design

Systematic modification of the 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine scaffold has yielded crucial insights into the structural requirements for biological activity.

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 4. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated heterocycles, 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine has emerged as a versatile intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications, tailored for researchers, scientists, and professionals in drug development.

The Chemical Abstracts Service (CAS) number for 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is 77145-58-5 .[1]

Physicochemical Properties

Understanding the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the characteristics of its derivatives. The properties of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₃NO | AiFChem |

| Molecular Weight | 211.57 g/mol | AiFChem |

| Appearance | Colorless to pale yellow clear transparent liquid | Inferred from related compounds |

| Boiling Point | Not explicitly available, but related compounds like 2-chloropyridine have a boiling point of 168-170°C. | Jubilant Ingrevia |

| Melting Point | Not explicitly available, but related compounds like 2-chloropyridine have a melting point of -46°C. | Jubilant Ingrevia |

| Solubility | Expected to be soluble in most organic solvents. | Inferred from related compounds |

Synthesis of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine

The synthesis of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is typically achieved through the nucleophilic aromatic substitution of a di-substituted pyridine, such as 2,6-dichloropyridine, with 2,2,2-trifluoroethanol. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen facilitates the attack of the trifluoroethoxide nucleophile.

Experimental Protocol: Synthesis from 2,6-Dichloropyridine

This protocol describes a representative procedure for the laboratory-scale synthesis of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine.

Materials:

-

2,6-Dichloropyridine

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Preparation of the Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is assembled and flushed with an inert gas (e.g., nitrogen).

-

Generation of Sodium Trifluoroethoxide: In the reaction flask, a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF is prepared under an inert atmosphere. The flask is cooled in an ice bath.

-

Addition of 2,2,2-Trifluoroethanol: 2,2,2-Trifluoroethanol (1.0 equivalent) is added dropwise to the stirred suspension of sodium hydride via the addition funnel. The addition rate should be controlled to manage the evolution of hydrogen gas. The mixture is stirred at 0°C for 30 minutes after the addition is complete to ensure the complete formation of the sodium trifluoroethoxide.

-

Addition of 2,6-Dichloropyridine: A solution of 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF is added to the reaction mixture.

-

Reaction: The reaction mixture is then heated to a temperature between 80-100°C and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine as a pure product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Anhydrous solvents are essential to prevent the quenching of the sodium hydride and the trifluoroethoxide nucleophile.

-

Excess Sodium Hydride: A slight excess of sodium hydride ensures the complete deprotonation of 2,2,2-trifluoroethanol.

-

Temperature Control: The initial reaction is performed at 0°C to control the exothermic reaction of sodium hydride with the alcohol. The subsequent heating is necessary to drive the nucleophilic aromatic substitution to completion.

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the synthesis of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine.

Applications in Drug Discovery

The 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine scaffold is a valuable building block in the synthesis of various biologically active molecules. The chlorine atom at the 6-position serves as a versatile handle for further functionalization, typically through cross-coupling reactions, while the trifluoroethoxy group imparts desirable pharmacokinetic properties.

Pyridine-containing heterocycles are prevalent in FDA-approved drugs, with a significant number targeting cancer and central nervous system disorders.[2] The introduction of fluorine is also a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2]

While specific drugs containing the exact 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine fragment are not yet prevalent in the market, its structural motifs are found in various investigational compounds. For example, related 2-chloropyridine derivatives are used in the synthesis of antitumor agents.[3] Furthermore, the related intermediate, 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, is a key component in the synthesis of Lansoprazole, a proton pump inhibitor.[4]

Characterization

The identity and purity of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a quartet for the methylene protons of the trifluoroethoxy group due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring and the trifluoroethoxy group. The carbon attached to the fluorine atoms will appear as a quartet.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a triplet corresponding to the three equivalent fluorine atoms.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom.

Suppliers

A variety of chemical suppliers offer 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine. The following table provides a non-exhaustive list of potential vendors. Researchers should always verify the purity and availability before purchase.

| Supplier | Purity | Notes |

| AiFChem | 96% | Stock and price require inquiry.[1] |

| BLDpharm | Not specified | Available. |

| Fisher Scientific | 97% | Available through various partners.[5] |

| Apollo Scientific | Not specified | Available. |

| Echemi | >97% | Available from various listed suppliers.[6] |

Safety and Handling

As a chlorinated and fluorinated organic compound, 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Based on the safety data sheets of related compounds such as 2-chloropyridine and other chlorinated pyridines, the following hazards should be considered:

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[7]

-

Irritation: Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[10][11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive chlorine handle and a metabolically robust trifluoroethoxy group makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safe handling, offering a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

-

2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem. (n.d.). Retrieved from [Link]

-

2,6-Dichloropyridine - Wikipedia. (n.d.). Retrieved from [Link]

- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents. (n.d.).

-

2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine - PubChemLite. (2026). Retrieved from [Link]

-

2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (2002-2025). Retrieved from [Link]

-

Pyridine, 2-chloro-6-methoxy- - the NIST WebBook. (2025). Retrieved from [Link]

- US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents. (n.d.).

-

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride - PubChem. (2007, July 16). Retrieved from [Link]

- CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents. (n.d.).

-

Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed. (2010, July 15). Retrieved from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

- 1. 77145-58-5 | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine - AiFChem [aifchem.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 127337-60-4 [chemicalbook.com]

- 5. Chemscene ChemScene | 2-Chloro-6-(trifluoromethoxy)pyridine | 1G | CS-W006368 | Fisher Scientific [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. afgsci.com [afgsci.com]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine Derivatives

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif found in a multitude of approved therapeutic agents. Its unique electronic properties and capacity for diverse functionalization have made it a cornerstone in medicinal chemistry. The compound 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine represents a particularly intriguing starting point for novel drug development. The incorporation of a trifluoroethoxy group can enhance metabolic stability and lipophilicity, crucial for favorable pharmacokinetic profiles, while the chloro-substituent offers a reactive handle for the synthesis of diverse derivative libraries. This guide provides a comprehensive exploration of potential therapeutic targets for derivatives of this promising scaffold, coupled with detailed methodologies for their identification and validation.

The Therapeutic Landscape: Potential Target Classes

Based on the known bioactivities of structurally related pyridine compounds, several key protein families emerge as high-probability therapeutic targets for novel derivatives of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine.

Protein Kinases: Modulating Cellular Signaling

The human kinome, comprising over 500 protein kinases, represents a rich field of targets for therapeutic intervention, particularly in oncology and inflammatory diseases. Substituted pyrimidines and chloropyrimidines are known to act as kinase inhibitors.[1] The pyridine core can mimic the adenine region of ATP, enabling competitive inhibition at the enzyme's active site. Derivatives of our lead compound could be designed to target specific kinases implicated in disease pathogenesis.

Potential Kinase Targets:

-

Tyrosine Kinases: Involved in cell growth, differentiation, and survival. Aberrant tyrosine kinase activity is a hallmark of many cancers.[2]

-

Serine/Threonine Kinases: Regulate a wide array of cellular processes, including inflammation and metabolism. For example, Mitogen-activated protein kinase-activated protein kinase 1 (MSK1) has been targeted by chloropyrimidine-based covalent inhibitors.[1]

-

Janus Kinases (JAKs): Crucial for cytokine signaling in the immune system, making them attractive targets for autoimmune disorders. Pyridine derivatives have been successfully developed as selective TYK2 inhibitors, a member of the JAK family.[3]

G-Protein Coupled Receptors (GPCRs): A Major Drug Target Superfamily

GPCRs constitute the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[4] The pyridine scaffold is present in numerous GPCR-modulating drugs.[5][6] Derivatives of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine could be developed as agonists, antagonists, or allosteric modulators for a variety of GPCRs.[7][8][9]

Potential GPCR Targets:

-

Chemokine Receptors: Play a central role in immune cell trafficking and are implicated in inflammatory diseases and cancer metastasis.

-

Neuromodulatory Receptors: Including dopamine, serotonin, and adenosine receptors, which are key targets for neurological and psychiatric disorders. Thieno[2,3-b]pyridines, for instance, have been investigated for their modulation of the adenosine A2A receptor.[10]

-

Orphan GPCRs: A large number of GPCRs for which the endogenous ligand is unknown, representing an untapped source of novel drug targets.

Ion Channels: Regulators of Cellular Excitability

Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, fundamental to neuronal signaling, muscle contraction, and epithelial transport.[11] Pyridine-containing compounds have been shown to modulate the activity of various ion channels.[12] The lipophilic nature of the trifluoroethoxy group may facilitate interaction with the lipid membrane environment where these channels reside.

Potential Ion Channel Targets:

-

Voltage-Gated Sodium and Calcium Channels: Established targets for the treatment of pain, epilepsy, and cardiovascular diseases.[11]

-

Potassium Channels: A diverse family of channels involved in regulating cellular membrane potential, offering opportunities for therapeutic intervention in a range of disorders.

-

Ligand-Gated Ion Channels: Such as nicotinic acetylcholine receptors, which are important in neurotransmission.

Nuclear Receptors: Master Regulators of Gene Expression

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to small lipophilic molecules like steroid hormones.[13][14] Their role in metabolism, inflammation, and development makes them attractive drug targets. The structural features of our lead compound's derivatives could allow them to act as agonists or antagonists of specific nuclear receptors.

Potential Nuclear Receptor Targets:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Key regulators of lipid and glucose metabolism, targeted for the treatment of type 2 diabetes and dyslipidemia.

-

Liver X Receptors (LXRs): Involved in cholesterol homeostasis and inflammation.

-

Retinoid X Receptors (RXRs): Form heterodimers with many other nuclear receptors, making them a central point of control in nuclear receptor signaling.

A Strategic Workflow for Target Deconvolution

Identifying the specific molecular target of a novel bioactive compound is a critical step in drug development. The following workflow outlines a multi-pronged approach to deconvolute the targets of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine derivatives.

Caption: A strategic workflow for the identification and validation of therapeutic targets.

Experimental Protocols: A Step-by-Step Guide

Affinity Chromatography-Mass Spectrometry for Target Pull-Down

This method utilizes an immobilized derivative of the bioactive compound to "fish" for its binding partners from a complex biological sample, such as a cell lysate.

Protocol:

-

Synthesis of an Affinity Probe:

-

Synthesize a derivative of the lead compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or an amine). The linker should be attached at a position on the molecule that is not critical for its biological activity, as determined by structure-activity relationship (SAR) studies.

-

Couple the linker-modified compound to a solid support, such as agarose or magnetic beads, that has been activated with a complementary reactive group (e.g., NHS-ester or amine-reactive chemistry).

-

-

Preparation of Cell Lysate:

-

Culture the relevant cell line to a high density and harvest the cells.

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the affinity beads for several hours at 4°C with gentle rotation to allow for binding of target proteins.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to the compound.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution of Bound Proteins:

-

Elute the specifically bound proteins from the beads. This can be achieved by:

-

Competition with a high concentration of the free (non-immobilized) compound.

-

Changing the pH or ionic strength of the buffer.

-

Using a denaturing agent such as sodium dodecyl sulfate (SDS).

-

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain.

-

Excise the protein bands that are present in the compound pull-down but absent or significantly reduced in the negative control.

-

Subject the excised bands to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired mass spectra against a protein database.

-

Caption: Workflow for affinity chromatography-mass spectrometry.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment.[15] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Protocol:

-

Compound Treatment:

-

Treat intact cells or cell lysates with the derivative of interest at various concentrations. Include a vehicle control (e.g., DMSO).

-

-

Thermal Challenge:

-

Heat the treated samples across a range of temperatures for a short period (e.g., 3 minutes).

-

-

Cell Lysis and Fractionation:

-

Lyse the cells (if not already lysed) by freeze-thaw cycles or sonication.

-